Tetrabutylammonium azide

Catalog No.
S619526
CAS No.
993-22-6
M.F
C16H36N4
M. Wt
284.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium azide

CAS Number

993-22-6

Product Name

Tetrabutylammonium azide

IUPAC Name

tetrabutylazanium;azide

Molecular Formula

C16H36N4

Molecular Weight

284.48 g/mol

InChI

InChI=1S/C16H36N.N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1

InChI Key

GMRIOAVKKGNMMV-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[N-]=[N+]=[N-]

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[N-]=[N+]=[N-]

Organic Synthesis

TBAz is a valuable reagent in organic synthesis, particularly for its ability to:

  • Act as a nucleophile: The azide group (N₃) in TBAz can act as a nucleophile, readily participating in substitution reactions. This property makes it useful for various transformations, including the synthesis of:
    • Heteroarylannulated bicyclic morpholines []
    • Cyanimide-based inhibitors of cathepsin C []
    • Trimethylene carbonate []
  • Facilitate transformations of organic azides: TBAz can be used to convert organic azides to other functional groups, such as nitriles, through:
    • Aerobic oxidative transformation []

Other Research Applications

Beyond organic synthesis, TBAz finds use in other research areas:

  • Boron chemistry: TBAz serves as a counterion in studies involving substitution reactions at tetracoordinate boron centers [].

Tetrabutylammonium azide (TBAz), also known as tetra-n-butylammonium azide, is an organic ionic compound with the chemical formula C₁₆H₃₆N₄. It consists of a positively charged tetrabutylammonium cation (N(C₄H₉)₄⁺) and a negatively charged azide anion (N₃⁻). TBAz is a white crystalline solid at room temperature [].

TBAz holds significance in scientific research due to its unique properties. Unlike sodium azide (NaN₃), a common inorganic azide, TBAz is soluble in both polar and nonpolar solvents []. This expanded solubility allows for its use in a wider range of organic reactions. Additionally, TBAz serves as a stable and non-hygroscopic (doesn't absorb moisture) source of the azide ion (N₃⁻), essential for various organic transformations [].


Molecular Structure Analysis

The structure of TBAz features a tetrahedral tetrabutylammonium cation with four n-butyl groups (C₄H₉) attached to the central nitrogen atom. The azide anion is linear, with three nitrogen atoms linked by triple bonds (N=N=N). The large size and low polarity of the n-butyl groups contribute to the overall nonpolar character of the molecule despite the presence of the ionic bond [].


Chemical Reactions Analysis

Synthesis

TBAz is typically synthesized by the reaction between tetrabutylammonium hydroxide (TBAOH) and hydrazoic acid (HN₃) [].

N(C₄H₉)₄OH (aq) + HN₃ (aq) → N(C₄H₉)₄N₃ (s) + H₂O (l)

Reactions as an Azide Source

TBAz is a versatile reagent used in various organic reactions as a source of the azide ion. Here are some examples:

  • Azidation: TBAz can introduce an azide group (-N₃) onto organic molecules. For instance, it reacts with primary alkyl halides (RX) to form primary alkyl azides (RN₃) [].
RX + N(C₄H₉)₄N₃ → RN₃ + (C₄H₉)₄NX
  • Cyclization: TBAz can participate in cyclization reactions to form heterocyclic rings containing nitrogen atoms. For example, it is used in the synthesis of heteroarylannulated bicyclic morpholines.

Decomposition

TBAz is thermally unstable and decomposes upon heating to release gaseous products like nitrogen and hydrocarbons [].

Physical and Chemical Properties

  • Melting point: 49-51 °C []
  • Boiling point: Decomposes above 100 °C []
  • Solubility: Soluble in polar solvents like water, methanol, and ethanol. Also soluble in nonpolar solvents like dichloromethane, chloroform, and benzene []
  • Stability: Hygroscopic and decomposes upon heating or exposure to light []

Mechanism of Action (Not Applicable)

TBAz does not have a specific biological mechanism of action. It functions primarily as a reagent in organic synthesis.

TBAz is a shock-sensitive and explosive compound. It can detonate upon heating, impact, or friction []. Additionally, the azide ion (N₃⁻) is toxic and can cause irritation and organ damage upon inhalation, ingestion, or skin contact.

Important Safety Precautions:

  • Handle TBAz with extreme caution and wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
  • Work with minimal quantities and avoid exposure to heat, light, or impact.
  • Dispose of waste according to proper safety protocols.

  • Azidation Reactions: It effectively converts alkyl halides into alkyl azides through nucleophilic substitution. This process is particularly efficient for secondary and tertiary halides, yielding high conversions in short reaction times .
  • Oxidative α-Azidation: In the presence of dibenzoyl peroxide, tetrabutylammonium azide can catalyze the oxidative α-azidation of carbonyl compounds, demonstrating its utility in synthesizing complex organic molecules .
  • Metal-Free Synthesis: The compound allows for metal-free synthesis of azido-end polymethacrylates, enhancing the scope of polymer chemistry by enabling functionalization without heavy metals .

Tetrabutylammonium azide can be synthesized through several methods:

  • From Sodium Azide and Tetrabutylammonium Hydroxide:
    • Dissolve sodium azide in water.
    • Add tetrabutylammonium hydroxide and stir at room temperature.
    • Extract the product using dichloromethane and dry under vacuum .
  • From Tetrabutylammonium Chloride:
    • Mix sodium azide with tetrabutylammonium chloride in dimethylformamide.
    • Stir under argon atmosphere at elevated temperatures to facilitate reaction .
  • Hydrazoic Acid Method:
    • React hydrazoic acid with tetrabutylammonium hydroxide in an aqueous solution to produce tetrabutylammonium azide .

Tetrabutylammonium azide finds applications across various fields:

  • Synthetic Organic Chemistry: It is widely used for the synthesis of organic azides, which are valuable intermediates in pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The compound is instrumental in creating functionalized polymers with azido groups, enabling further chemical modifications through click chemistry.
  • Material Science: Tetrabutylammonium azide is also explored for its potential use in developing new materials with unique properties due to its reactivity.

Interaction studies involving tetrabutylammonium azide often focus on its role as a nucleophile. Its interactions with various electrophiles have been characterized to optimize conditions for efficient nucleophilic substitutions. The compound's ability to facilitate reactions without metal catalysts makes it an attractive alternative for environmentally friendly synthetic pathways.

Tetrabutylammonium azide shares similarities with several other quaternary ammonium salts and azides. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Tetrabutylammonium AzideQuaternary AmmoniumHigh solubility, metal-free reactions
Benzyltrimethylammonium AzideQuaternary AmmoniumLess soluble; used primarily in phase-transfer catalysis
Tetraethylammonium AzideQuaternary AmmoniumSimilar reactivity but lower solubility compared to tetrabutyl
Sodium AzideInorganic SaltHighly reactive but less versatile than tetrabutylammonium azide

Tetrabutylammonium azide stands out due to its excellent solubility in non-polar solvents and its capacity to facilitate metal-free reactions, making it particularly valuable in modern organic synthesis.

Related CAS

10549-76-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (11.63%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (97.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

993-22-6

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, azide (1:1): INACTIVE

Dates

Modify: 2023-08-15

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